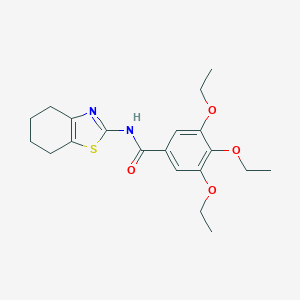![molecular formula C22H30N2O3S B216291 N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide, also known as DPA-714, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is found in high concentrations in activated microglia, astrocytes, and other cells involved in the immune response in the central nervous system.
作用机制
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide involves its binding to TSPO, which is thought to modulate the immune response in the central nervous system. TSPO is involved in the transport of cholesterol into mitochondria, which is important for the production of steroid hormones and the regulation of cellular metabolism. By binding to TSPO, N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide may modulate these processes and reduce inflammation in the brain.
Biochemical and Physiological Effects
N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide has been shown to have several biochemical and physiological effects in animal models of neuroinflammation. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce the activation of microglia and astrocytes, which are key players in the immune response in the central nervous system.
实验室实验的优点和局限性
N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide has several advantages for use in lab experiments. It is highly selective for TSPO, which allows for specific targeting of activated microglia and astrocytes. It is also readily available and has been shown to have low toxicity in animal models. However, there are some limitations to the use of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. It also has limited solubility in aqueous solutions, which may limit its use in certain assays.
未来方向
There are several future directions for N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide research. One area of interest is the development of new TSPO ligands with improved selectivity and pharmacokinetic properties. Another area of interest is the use of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide in combination with other drugs to target multiple pathways involved in neuroinflammation. Finally, there is interest in the use of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide in clinical trials to evaluate its potential as a therapeutic agent for neurological disorders.
合成方法
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide involves several steps, including the reaction of 4-phenylbutan-2-one with hydrazine hydrate to form 4-phenylbutan-2-one hydrazone, which is then reacted with dipropylsulfamide to form the final product, N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide. The synthesis method has been optimized to produce high yields of pure N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide, making it readily available for research purposes.
科学研究应用
N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide has been used extensively in medical research, particularly in the field of neuroinflammation. It has been shown to bind selectively to TSPO, which is upregulated in activated microglia and astrocytes in response to inflammation. This makes N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide a valuable tool for studying the role of neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
产品名称 |
N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide |
|---|---|
分子式 |
C22H30N2O3S |
分子量 |
402.6 g/mol |
IUPAC 名称 |
N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C22H30N2O3S/c1-3-17-24(18-4-2)28(26,27)21-15-13-20(14-16-21)23-22(25)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-16H,3-4,8,11-12,17-18H2,1-2H3,(H,23,25) |
InChI 键 |
ZIOUVRQIQDUFES-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
规范 SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)



![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B216231.png)